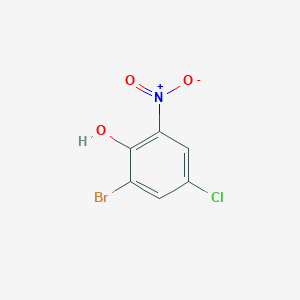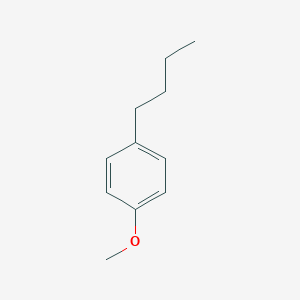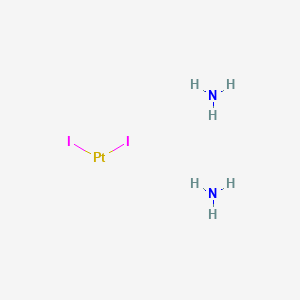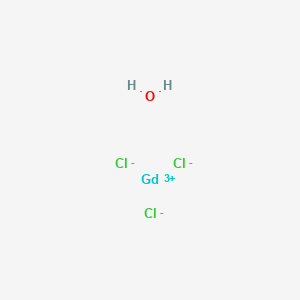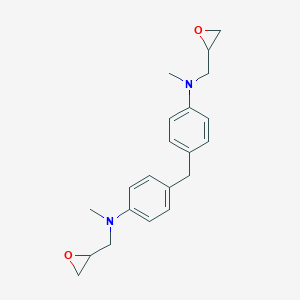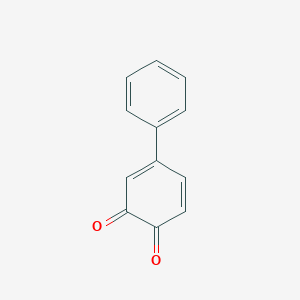
4-Phenyl-1,2-benzoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-1,2-benzoquinone, also known as p-phenylenedione, is a chemical compound with the molecular formula C12H8O2. It is a yellow crystalline solid that is commonly used in various scientific research applications. Its unique chemical properties make it an important compound in the fields of organic synthesis, biochemistry, and pharmacology. In
作用机制
The mechanism of action of 4-Phenyl-1,2-benzoquinone is not fully understood, but it is known to act as an oxidizing agent. It can react with various biomolecules, such as proteins, nucleic acids, and lipids, and cause oxidative damage. This oxidative damage can lead to various physiological and biochemical effects.
生化和生理效应
4-Phenyl-1,2-benzoquinone has various biochemical and physiological effects, including its ability to induce oxidative stress, activate various signaling pathways, and modulate gene expression. It has been shown to induce apoptosis in various cell lines and to inhibit the growth of various cancer cells. It has also been shown to modulate the activity of various enzymes, such as cytochrome P450 and glutathione S-transferase, and to affect the metabolism of various drugs.
实验室实验的优点和局限性
One advantage of using 4-Phenyl-1,2-benzoquinone in lab experiments is its ability to induce oxidative stress and modulate gene expression. This makes it a useful tool compound for studying the mechanism of action of various drugs and enzymes. However, one limitation is its potential toxicity, as it can cause oxidative damage to various biomolecules and affect the viability of cells.
未来方向
There are various future directions for research on 4-Phenyl-1,2-benzoquinone, including its use in the development of new drugs and its potential role in the treatment of various diseases. It is also important to further study its mechanism of action and its effects on various signaling pathways and gene expression. Additionally, it is important to explore its potential toxicity and to develop methods to mitigate its harmful effects. Overall, 4-Phenyl-1,2-benzoquinone is a promising compound with various scientific research applications and future directions for exploration.
合成方法
The synthesis of 4-Phenyl-1,2-benzoquinone can be achieved through various methods, including the oxidation of 4-phenylphenol, the oxidation of 4-phenylcyclohexanol, and the oxidation of 4-phenylcyclohexanone. The most commonly used method is the oxidation of 4-phenylphenol using oxidizing agents such as lead tetraacetate, chromium trioxide, or manganese dioxide. The reaction occurs in the presence of an acid catalyst and yields 4-Phenyl-1,2-benzoquinone as a yellow crystalline solid.
科学研究应用
4-Phenyl-1,2-benzoquinone has various scientific research applications, including its use in organic synthesis, biochemistry, and pharmacology. It is commonly used as a building block in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agrochemicals. In biochemistry, it is used as a model compound to study the mechanism of action of various enzymes and as a substrate for various enzyme assays. In pharmacology, it is used as a tool compound to study the mechanism of action of various drugs and to develop new drugs.
属性
CAS 编号 |
17189-95-6 |
|---|---|
产品名称 |
4-Phenyl-1,2-benzoquinone |
分子式 |
C12H8O2 |
分子量 |
184.19 g/mol |
IUPAC 名称 |
4-phenylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C12H8O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H |
InChI 键 |
GYUPJJYSAFYKOG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=O)C=C2 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=O)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



